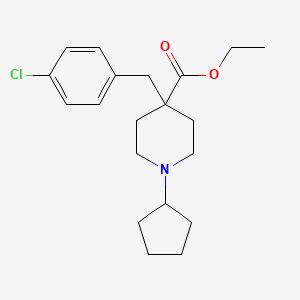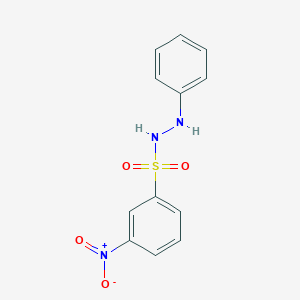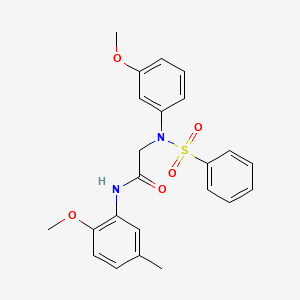
ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate, also known as CPP-109, is a chemical compound that belongs to the class of piperidine carboxylates. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), and is structurally similar to another compound, 4-methylaminorex. CPP-109 has been studied extensively for its potential therapeutic applications in treating addiction and other neurological disorders.
作用机制
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can reduce the craving for drugs and alcohol. This compound has also been shown to modulate the activity of the dopamine system, which is involved in the reward pathway of the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain. This compound can also increase the levels of GABA in the brain, which can reduce the craving for drugs and alcohol. Additionally, this compound has been shown to have anti-convulsant properties and can reduce the severity of seizures in animal models.
实验室实验的优点和局限性
One of the main advantages of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate is its potential therapeutic applications in treating addiction and other neurological disorders. This compound has been extensively studied in animal models and has shown promising results in reducing drug-seeking behavior. Additionally, this compound has been shown to have anti-convulsant properties, which can be useful in treating seizures.
One of the limitations of this compound is its complex synthesis process, which requires specialized equipment and expertise. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate. One area of research is to further investigate the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage and treatment duration of this compound in treating addiction and other neurological disorders.
Another area of research is to investigate the potential of this compound in combination with other drugs or therapies. For example, this compound may be effective in combination with behavioral therapies or other medications in treating addiction.
Finally, further research is needed to better understand the mechanisms of action of this compound. By understanding how this compound works in the brain, researchers may be able to identify new targets for treating addiction and other neurological disorders.
合成方法
The synthesis of ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate involves the reaction of ethyl 4-(4-chlorobenzyl)-1-cyclopentanecarboxylate with piperidine in the presence of a catalyst. The resulting product is then hydrolyzed to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学研究应用
Ethyl 4-(4-chlorobenzyl)-1-cyclopentyl-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. Studies have shown that this compound can effectively reduce drug-seeking behavior in animal models of addiction. This compound works by inhibiting the enzyme, GABA transaminase, which is responsible for breaking down GABA in the brain. By increasing the levels of GABA in the brain, this compound can reduce the craving for drugs and alcohol.
属性
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl]-1-cyclopentylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO2/c1-2-24-19(23)20(15-16-7-9-17(21)10-8-16)11-13-22(14-12-20)18-5-3-4-6-18/h7-10,18H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCYVFOTOXULPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C2CCCC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5122638.png)
![4-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5122648.png)
![4-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5122651.png)

![ethyl 4-{[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5122667.png)
![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)

![2-(2-ethoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5122705.png)

![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122739.png)